5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione
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Overview
Description
5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione is a synthetic organic compound with the molecular formula C13H9BrF4N2O2. It is a derivative of pyrimidine and is characterized by the presence of bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-(trifluoromethyl)benzyl bromide and 6-methyluracil.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)benzyl bromide with 6-methyluracil in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative.
Scientific Research Applications
5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione: A closely related compound with similar structural features and applications.
Elagolix Impurity 8: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H11BrF4N2O2 |
---|---|
Molecular Weight |
383.14 g/mol |
IUPAC Name |
5-bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H11BrF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4,6,10H,5H2,1H3,(H,19,21,22) |
InChI Key |
BFERXJBBABNERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Br |
Origin of Product |
United States |
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